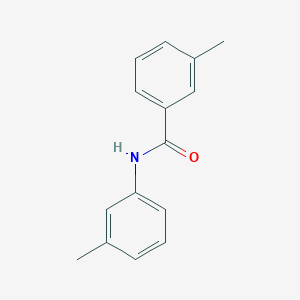
N-(2,5-dimethoxyphenyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)hexanamide, also known as 2C-H-NH2, is a chemical compound that belongs to the phenethylamine class of substances. It is a derivative of 2C-H, which is a well-known psychedelic drug. N-(2,5-dimethoxyphenyl)hexanamide has gained significant attention in the scientific community due to its potential applications in research and medicine.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)hexanamide has shown potential applications in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. It has been studied as a potential treatment for various neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, it has been investigated for its potential use as an analgesic and anti-inflammatory agent.
Mécanisme D'action
The exact mechanism of action of N-(2,5-dimethoxyphenyl)hexanamide is not fully understood. However, it is believed to interact with the serotonergic and dopaminergic systems in the brain. It has been shown to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It has also been shown to increase the levels of dopamine in the brain, which is involved in the regulation of movement, motivation, and reward.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)hexanamide has been shown to produce various biochemical and physiological effects. It has been reported to induce changes in perception, mood, and cognition. Additionally, it has been shown to produce mild to moderate changes in heart rate and blood pressure. However, further research is needed to fully understand the biochemical and physiological effects of N-(2,5-dimethoxyphenyl)hexanamide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,5-dimethoxyphenyl)hexanamide is its potential applications in various scientific research areas. It has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications. However, one of the main limitations of N-(2,5-dimethoxyphenyl)hexanamide is its potential toxicity. It has been shown to produce various adverse effects, including nausea, vomiting, and hallucinations. Therefore, it should be handled with caution in laboratory experiments.
Orientations Futures
There are several future directions for the research on N-(2,5-dimethoxyphenyl)hexanamide. One of the main areas of interest is its potential applications in the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and its potential therapeutic benefits. Additionally, there is a need for further research on the safety and toxicity of N-(2,5-dimethoxyphenyl)hexanamide. This will help to determine its potential applications in clinical settings. Furthermore, there is a need for the development of novel synthetic methods for N-(2,5-dimethoxyphenyl)hexanamide, which will help to improve its purity and yield.
Méthodes De Synthèse
The synthesis of N-(2,5-dimethoxyphenyl)hexanamide involves the reaction of 2,5-dimethoxyphenylacetic acid with hexanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization. The purity of the final product can be confirmed through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Propriétés
Nom du produit |
N-(2,5-dimethoxyphenyl)hexanamide |
|---|---|
Formule moléculaire |
C14H21NO3 |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
N-(2,5-dimethoxyphenyl)hexanamide |
InChI |
InChI=1S/C14H21NO3/c1-4-5-6-7-14(16)15-12-10-11(17-2)8-9-13(12)18-3/h8-10H,4-7H2,1-3H3,(H,15,16) |
Clé InChI |
MRMKRNLOPIUEKH-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=C(C=CC(=C1)OC)OC |
SMILES canonique |
CCCCCC(=O)NC1=C(C=CC(=C1)OC)OC |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





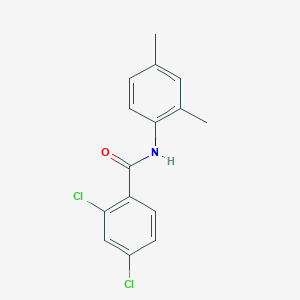
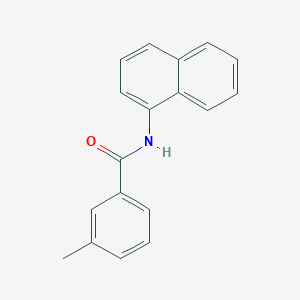

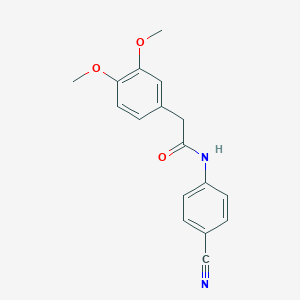
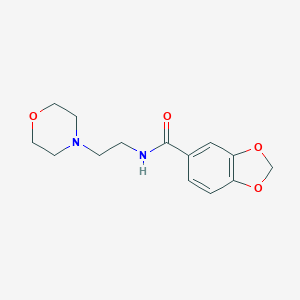

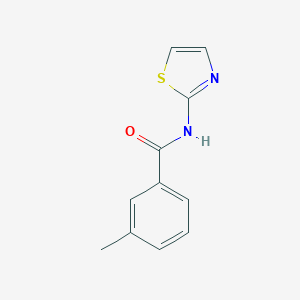

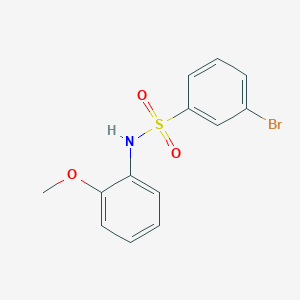
![2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270750.png)

